N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "AZD-9291" and is a third-generation epidermal growth factor receptor (EGFR) inhibitor.
Mechanism of Action
AZD-9291 works by irreversibly binding to the mutant N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival. This mechanism of action is specific to mutant N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide and does not affect normal cells.
Biochemical and Physiological Effects:
AZD-9291 has been shown to significantly inhibit tumor growth in preclinical studies and has demonstrated clinical efficacy in patients with N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide-mutant NSCLC. The drug has a favorable safety profile, with a low incidence of side effects.
Advantages and Limitations for Lab Experiments
One advantage of AZD-9291 is its specificity for mutant N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, which allows for targeted therapy and minimizes the risk of side effects. However, one limitation is that the development of resistance to AZD-9291 can occur, which may limit its long-term efficacy.
Future Directions
1. Combination therapy: AZD-9291 has shown potential for use in combination with other drugs to enhance its efficacy and overcome resistance.
2. Biomarker identification: Identifying biomarkers that predict response to AZD-9291 could help to personalize treatment and improve patient outcomes.
3. Alternative routes of administration: Investigating alternative routes of administration, such as inhalation or injection, could improve the delivery and efficacy of AZD-9291.
4. Clinical trials in other cancer types: Expanding clinical trials of AZD-9291 to other cancer types could help to identify additional applications for this drug.
In conclusion, AZD-9291 is a promising compound with potential applications in the treatment of N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide-mutant NSCLC. Ongoing research into the mechanism of action, efficacy, and safety of this drug will be important in determining its future clinical utility.
Synthesis Methods
The synthesis of AZD-9291 involves a multi-step process that begins with the reaction of 4-fluoroaniline and 4-methoxybenzenesulfonyl chloride to form 4-fluoro-N-(4-methoxybenzenesulfonyl)aniline. This intermediate is then reacted with 1-azepanone to form the key intermediate, N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.
Scientific Research Applications
AZD-9291 has been extensively studied for its potential application in the treatment of non-small cell lung cancer (NSCLC). NSCLC is a type of lung cancer that accounts for approximately 85% of all lung cancer cases. N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide mutations are present in approximately 10-15% of NSCLC cases, and AZD-9291 has shown promising results in treating these cases.
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-28-19-10-12-20(13-11-19)29(26,27)24(18-8-6-17(22)7-9-18)16-21(25)23-14-4-2-3-5-15-23/h6-13H,2-5,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDERSWAGNZCOMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCCC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.